molecular formula C8H5N3O3 B12350506 6-methylidene-5-nitro-1H-benzimidazol-2-one

6-methylidene-5-nitro-1H-benzimidazol-2-one

Katalognummer: B12350506
Molekulargewicht: 191.14 g/mol
InChI-Schlüssel: QXTQQDWWULGNTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methylidene-5-nitro-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylidene-5-nitro-1H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions . The reaction conditions often involve refluxing the reactants in solvents like methanol or acetonitrile .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale batch or continuous processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-methylidene-5-nitro-1H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include amino derivatives, oxides, and substituted benzimidazoles. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

6-methylidene-5-nitro-1H-benzimidazol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer, antiparasitic, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 6-methylidene-5-nitro-1H-benzimidazol-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to the disruption of essential biological processes in pathogens. For example, it may inhibit DNA synthesis in bacteria or interfere with viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-nitro-1H-benzimidazol-2-one: Similar structure but lacks the methylidene group.

    6-methyl-1H-benzimidazol-2-one: Similar structure but lacks the nitro group.

    5,6-dimethyl-1H-benzimidazol-2-one: Contains additional methyl groups.

Uniqueness

6-methylidene-5-nitro-1H-benzimidazol-2-one is unique due to the presence of both the nitro and methylidene groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential as a versatile compound in various applications .

Eigenschaften

Molekularformel

C8H5N3O3

Molekulargewicht

191.14 g/mol

IUPAC-Name

6-methylidene-5-nitro-1H-benzimidazol-2-one

InChI

InChI=1S/C8H5N3O3/c1-4-2-5-6(10-8(12)9-5)3-7(4)11(13)14/h2-3H,1H2,(H,9,12)

InChI-Schlüssel

QXTQQDWWULGNTK-UHFFFAOYSA-N

Kanonische SMILES

C=C1C=C2C(=NC(=O)N2)C=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.